
TIC10
Übersicht
Beschreibung
Dordaviprone, auch bekannt als ONC201, ist ein neuartiges, kleinmolekulares Imipridon. Es ist ein dualer Dopaminrezeptor D2 (DRD2)-Antagonist und ein mitochondrialer Protease ClpP-Agonist. Dordaviprone wird derzeit in klinischen Studien auf seine Wirksamkeit bei der Behandlung von H3 K27M-mutierten diffusen midline Gliomen, einer Art von Gehirntumor, getestet .
Vorbereitungsmethoden
Die Synthese von Dordaviprone umfasst mehrere Schritte, einschließlich der Bildung der Imidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(1H)-on-Kernstruktur. Die spezifischen Syntheserouten und Reaktionsbedingungen sind proprietär und werden nicht öffentlich im Detail offengelegt. Industrielle Produktionsmethoden beinhalten wahrscheinlich die Optimierung dieser Syntheserouten, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Analyse Chemischer Reaktionen
Dordaviprone durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Dordaviprone kann unter bestimmten Bedingungen oxidiert werden, obwohl detaillierte Reaktionsmechanismen nicht weit verbreitet sind.
Reduktion: Reduktionsreaktionen mit Dordaviprone sind seltener.
Substitution: Dordaviprone kann Substitutionsreaktionen eingehen, insbesondere unter Einbeziehung seiner aromatischen Ringe.
Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, umfassen starke Oxidationsmittel für die Oxidation und Nukleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab .
Wissenschaftliche Forschungsanwendungen
Efficacy Against Various Cancer Types
TIC10 has been tested against a range of cancers, demonstrating significant preclinical efficacy:
- Glioblastoma Multiforme : Studies indicated that this compound effectively induces TRAIL in glioblastoma cell lines, leading to substantial cytotoxic effects even against temozolomide-resistant primary human GBM cells .
- Breast and Colorectal Cancer : Preclinical models showed that this compound inhibited various pro-neoplastic features across different cancer types, including breast and colorectal cancers .
- Cancer Stem Cells : this compound targets cancer stem cells, reducing their self-renewal capacity and inhibiting tumor initiation in xenograft models .
Clinical Trials and Case Studies
This compound has progressed into clinical trials, showcasing its potential for treating difficult-to-manage cancers:
- Diffuse Midline Gliomas : Clinical responses have been observed in patients with H3K27M-mutated diffuse midline gliomas, highlighting its effectiveness in challenging brain tumors .
- Neuroendocrine Tumors : The compound has shown activity in non-H3K27M-mutated neuroendocrine tumors, including paragangliomas and pheochromocytomas .
- Prostate and Endometrial Cancers : Initial findings suggest potential benefits in patients with prostate or endometrial cancer, warranting further investigation into its therapeutic applications .
Comparative Data Table
Wirkmechanismus
Dordaviprone exerts its effects by antagonizing dopamine receptor D2 and agonizing mitochondrial protease ClpP. This dual action leads to the activation of the integrated stress response (ISR) and impairment of mitochondrial metabolism. The molecular targets and pathways involved include the dopamine receptor D2, ClpP, and downstream signaling pathways such as the ISR .
Vergleich Mit ähnlichen Verbindungen
Dordaviprone ist aufgrund seiner doppelten Wirkung auf den Dopaminrezeptor D2 und die mitochondriale Protease ClpP einzigartig. Ähnliche Verbindungen umfassen:
ONC206: Ein Derivat von Dordaviprone mit höherer Potenz für DRD2 und ClpP.
Andere Imipridone: Verbindungen der gleichen Klasse wie Dordaviprone, die ebenfalls Dopaminrezeptoren und mitochondriale Proteasen angreifen
Dordaviprone zeichnet sich durch seine spezifische Kombination von Zielen und sein potenzielles therapeutisches Anwendungsspektrum bei der Behandlung von H3 K27M-mutierten diffusen midline Gliomen aus .
Biologische Aktivität
TIC10, also known as ONC201, is a small molecule that has garnered attention for its potential therapeutic applications in oncology, particularly in targeting chemotherapy-resistant tumors. This article synthesizes diverse research findings regarding the biological activity of this compound, focusing on its mechanisms of action, efficacy in various cancer types, and potential clinical implications.
This compound operates through several key mechanisms that contribute to its anti-cancer effects:
- TRAIL Pathway Activation : this compound induces apoptosis via the TRAIL (TNF-related apoptosis-inducing ligand) pathway. It enhances the expression of TRAIL receptors, particularly DR5, leading to increased apoptosis in tumor cells independent of p53 status .
- Mitochondrial Dysfunction : Research indicates that this compound disrupts mitochondrial function by downregulating mitochondrial proteins such as TFAM and TUFM. This disruption is linked to the activation of stress response pathways and a decrease in oxidative phosphorylation (OXPHOS), which are critical for cancer cell survival .
- Inhibition of Oncogenic Signaling : this compound inhibits key signaling pathways, including Akt and ERK, which are often activated in cancer cells. This inhibition facilitates the translocation of Foxo3a to the nucleus, enhancing TRAIL gene transcription and promoting anti-cancer effects .
Efficacy in Cancer Models
This compound has demonstrated significant anti-tumor activity across various cancer types in preclinical studies:
- Breast Cancer : In studies involving both sensitive and resistant breast cancer cell lines (e.g., CAMA-1, MCF7, T47D), this compound exhibited dose-dependent growth inhibition with IC50 values ranging from 1.43 to 1.90 µM. The combination of this compound with the mTOR inhibitor everolimus further enhanced its efficacy against resistant cell lines .
- Glioblastoma : this compound has shown promise in glioblastoma models, where it induces apoptosis and targets cancer stem cells (CSCs). The presence of c-myc was associated with improved responses to this compound treatment .
- Medulloblastoma : Recent studies indicate that this compound has strong antiproliferative effects on medulloblastoma cells, suggesting its potential utility in pediatric oncology .
Case Studies and Clinical Trials
This compound has been evaluated in various clinical settings:
- Clinical Trials : ONC201 has entered phase I/II clinical trials for patients with advanced cancers. These trials aim to assess its safety, tolerability, and preliminary efficacy in a clinical context .
- Patient-Derived Tumor Models : In experiments utilizing patient-derived tumor samples from ascites or pleural effusions, this compound demonstrated significant growth inhibition compared to control treatments. This highlights its potential as a therapeutic option for patients with refractory tumors .
Summary of Research Findings
The following table summarizes key findings from research studies on this compound:
Eigenschaften
IUPAC Name |
11-benzyl-7-[(2-methylphenyl)methyl]-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-8-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O/c1-18-7-5-6-10-20(18)16-28-23(29)21-17-26(15-19-8-3-2-4-9-19)13-11-22(21)27-14-12-25-24(27)28/h2-10H,11-17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLULRUCCHYVXOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=O)C3=C(CCN(C3)CC4=CC=CC=C4)N5C2=NCC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1616632-77-9 | |
Record name | ONC 201 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1616632779 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dordaviprone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14844 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Dordaviprone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9U35A31JAI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.